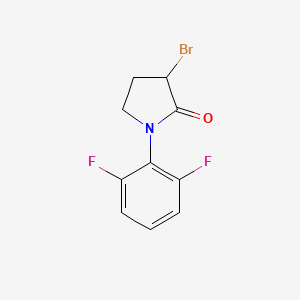
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
“3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H8BrF2NO . It has a molecular weight of 276.08 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, such as “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” consists of a five-membered pyrrolidin-2-one ring substituted with a bromo group at the 3-position and a 2,6-difluorophenyl group at the 1-position .Physical And Chemical Properties Analysis
“3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” is a solid compound with a molecular weight of 276.08 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one is a compound used in various synthetic applications. For instance, it serves as an important intermediate in the synthesis of biologically active compounds. The synthesis of similar bromo-fluorophenyl compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Linxiao Wang et al., 2016).
Application in Organic Chemistry
In organic chemistry, compounds like 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one are vital for carbon-carbon coupling, a critical process in organic synthesis. A study on similar compounds, 3-bromo-5-(2,5-difluorophenyl)pyridine, highlights their synthesis through carbon-carbon coupling and investigates their properties using techniques like XRD, spectroscopy, and DFT studies (Ghiasuddin et al., 2018).
Antibacterial and Antimicrobial Activity
Some derivatives of 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one have shown promising antibacterial and antimicrobial properties. For example, a study on 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from related compounds, revealed significant antimicrobial activity against various bacteria (A. Bogdanowicz et al., 2013).
Photophysical Properties
Compounds similar to 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one have been studied for their photophysical properties. A bromo tricarbonyl rhenium(I) complex with a thiophene-functionalized bis(pyrazolyl) pyridine ligand, for instance, displayed high luminescence in both solution and solid-state, indicating its potential for use in photophysical applications (Lauren A. Lytwak et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO/c11-6-4-5-14(10(6)15)9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQISHSUKPPWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)
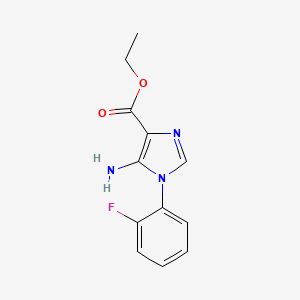


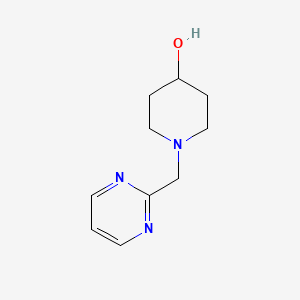
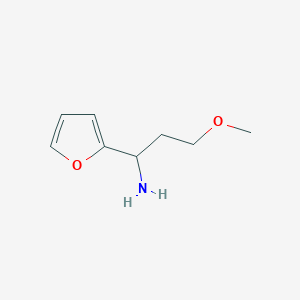
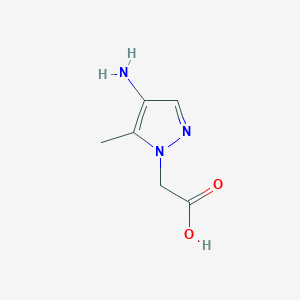
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
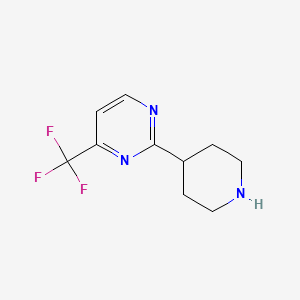


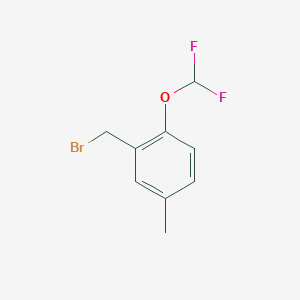
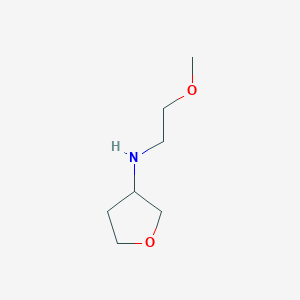
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)